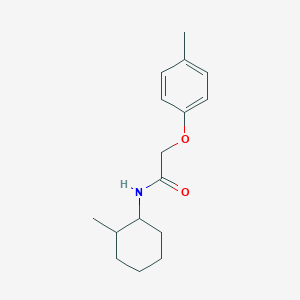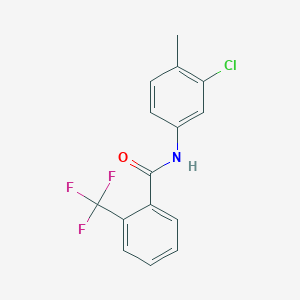
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide, also known as otilonium bromide, is a quaternary ammonium derivative with antispasmodic properties. It is commonly used in the treatment of irritable bowel syndrome (IBS) due to its ability to reduce intestinal smooth muscle contractions. In
作用機序
Otilonium bromide exerts its antispasmodic effects by blocking L-type calcium channels in intestinal smooth muscle cells. This results in a reduction in intracellular calcium levels, which leads to a decrease in muscle contraction and relaxation of the intestinal wall.
Biochemical and Physiological Effects:
In addition to its antispasmodic effects, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide has been shown to have anti-inflammatory and antioxidant properties. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in the intestine.
実験室実験の利点と制限
Otilonium bromide is a well-established antispasmodic agent with a proven track record of effectiveness in the treatment of IBS. However, its use in lab experiments may be limited by its specificity for intestinal smooth muscle cells and its potential for off-target effects.
将来の方向性
Future research on N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide may focus on its potential use in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease and functional dyspepsia. Additionally, further investigation into the mechanisms underlying its anti-inflammatory and antioxidant effects may lead to the development of new therapies for these conditions. Finally, the development of new formulations of N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide with improved bioavailability and pharmacokinetic properties may lead to more effective treatments for IBS and other gastrointestinal disorders.
合成法
Otilonium bromide is synthesized through a multi-step process involving the reaction of 2-methylcyclohexanone with phenol to form 2-(4-methylphenoxy)cyclohexanone. This intermediate is then reacted with N-methylpiperazine in the presence of acetic acid to form N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide, which is then converted to the bromide salt through reaction with hydrobromic acid.
科学的研究の応用
Otilonium bromide has been extensively studied for its effectiveness in the treatment of IBS. In a randomized, double-blind, placebo-controlled trial, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide was found to significantly reduce abdominal pain and bloating in patients with IBS. Additionally, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide has been shown to improve stool consistency and reduce the frequency of bowel movements in patients with diarrhea-predominant IBS.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-14(10-8-12)19-11-16(18)17-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11H2,1-2H3,(H,17,18) |
InChIキー |
JHZKOFJJDWDUDD-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C |
正規SMILES |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)






![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
